N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

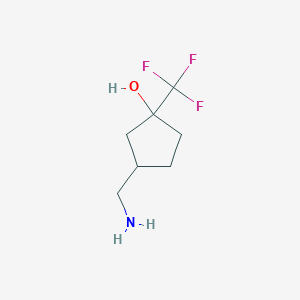

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonamide group, and a dimethoxybenzene group. The presence of these groups suggests that the compound could have a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the dimethoxybenzene and sulfonamide groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The presence of the fluorine atom could introduce some interesting electronic effects, as fluorine is highly electronegative .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the sulfonamide group could be susceptible to hydrolysis .科学的研究の応用

Quantum Chemical and Molecular Dynamic Simulation Studies

One application in scientific research involving similar compounds is in the study of corrosion inhibition properties on iron. Piperidine derivatives have been investigated for their adsorption behaviors and their effectiveness in protecting against corrosion, utilizing quantum chemical calculations and molecular dynamics simulations. The study provides insights into the interactions of these molecules with metal surfaces, which could be relevant for applications in materials science and engineering (Kaya et al., 2016).

Catalytic Enantioselective Synthesis

Another significant area of application is in the synthesis of therapeutic agents. For example, the catalytic enantioselective synthesis of derivatives related to the chemical structure of interest has been explored for potential use as therapeutic agents against cocaine abuse. This research highlights the compound's role in the development of more effective and selective therapies (Forrat et al., 2007).

Pharmacological Profile Studies

Furthermore, derivatives of benzenesulfonamide have been studied for their pharmacological profiles, such as their role as antagonists for specific receptors in the brain, suggesting potential applications in the treatment of neurological disorders. These studies involve assessing the potency, selectivity, and brain penetration of the compounds, indicating their potential for therapeutic use (Stean et al., 2002).

X-ray Diffraction and Biological Evaluation

In addition, the synthesis, characterization, and biological evaluation of compounds with similar structures have been explored. For example, research involving X-ray diffraction studies provides detailed insights into the molecular structure, which is critical for understanding the interaction mechanisms with biological targets. These studies can lead to the development of new drugs with specific biological activities (Sanjeevarayappa et al., 2015).

Development of COX-2 Inhibitors

Moreover, the investigation into the synthesis of sulfonamide derivatives for selective inhibition of cyclooxygenase-2 (COX-2) enzymes has revealed potential applications in the treatment of inflammation and pain. This research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, highlighting the therapeutic potential of such compounds (Hashimoto et al., 2002).

作用機序

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Biochemical Pathways

The compound affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, which are crucial for nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

It has been observed that the compound reduces the maximum rate (vmax) of uridine uptake in ent1 and ent2 without affecting the michaelis constant (km), indicating that it inhibits ents in an irreversible and non-competitive manner .

Result of Action

The inhibition of ENTs by this compound can disrupt nucleotide synthesis and regulation of adenosine function. This can have various downstream effects, depending on the specific cellular context .

将来の方向性

特性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O4S/c1-27-16-7-8-19(28-2)20(15-16)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYMRWSGYDWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2779201.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779206.png)

![N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2779207.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2779209.png)

![Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2779212.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2779213.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea](/img/structure/B2779214.png)

![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)